molecular formula C20H23NO B14077662 (1-tert-Butyl-2-phenyl-3-azetidinyl)(phenyl)methanone CAS No. 13943-11-8

(1-tert-Butyl-2-phenyl-3-azetidinyl)(phenyl)methanone

Cat. No.: B14077662
CAS No.: 13943-11-8
M. Wt: 293.4 g/mol
InChI Key: ZCTKIUWMGOTRNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ketone, 1-tert-butyl-2-phenyl-3-azetidinyl phenyl, cis- (8CI) is a complex organic compound with a unique structure that includes a ketone functional group, a tert-butyl group, a phenyl group, and an azetidinyl ring

Preparation Methods

The synthesis of Ketone, 1-tert-butyl-2-phenyl-3-azetidinyl phenyl, cis- (8CI) involves multiple steps, typically starting with the preparation of the azetidinyl ring. The reaction conditions often require specific catalysts and solvents to ensure the correct configuration of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Ketone, 1-tert-butyl-2-phenyl-3-azetidinyl phenyl, cis- (8CI) undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ketone, 1-tert-butyl-2-phenyl-3-azetidinyl phenyl, cis- (8CI) has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ketone, 1-tert-butyl-2-phenyl-3-azetidinyl phenyl, cis- (8CI) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ketone, 1-tert-butyl-2-phenyl-3-azetidinyl phenyl, cis- (8CI) can be compared with other similar compounds, such as:

The uniqueness of Ketone, 1-tert-butyl-2-phenyl-3-azetidinyl phenyl, cis- (8CI) lies in its specific combination of functional groups and configuration, which confer distinct chemical and biological properties .

Properties

CAS No.

13943-11-8

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

IUPAC Name

(1-tert-butyl-2-phenylazetidin-3-yl)-phenylmethanone

InChI

InChI=1S/C20H23NO/c1-20(2,3)21-14-17(18(21)15-10-6-4-7-11-15)19(22)16-12-8-5-9-13-16/h4-13,17-18H,14H2,1-3H3

InChI Key

ZCTKIUWMGOTRNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC(C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.